p-Aniline-MMAE

Antibody-Drug Conjugate Bioconjugation Chemistry Linker Design

p-Aniline-MMAE (CAS 2748039-81-6, C₄₇H₇₄N₆O₉, MW 867.13) is a derivative of the potent antimitotic agent monomethyl auristatin E (MMAE) where a para-aniline moiety is conjugated to the auristatin core. As a member of the dolastatin 10 analog class, MMAE binds tubulin and inhibits microtubule polymerization with sub-nanomolar potency.

Molecular Formula C47H74N6O9
Molecular Weight 867.1 g/mol
Cat. No. B12394038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Aniline-MMAE
Molecular FormulaC47H74N6O9
Molecular Weight867.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N
InChIInChI=1S/C47H74N6O9/c1-13-30(6)41(51(9)46(58)39(28(2)3)50-45(57)40(29(4)5)52(10)47(59)62-27-33-21-23-35(48)24-22-33)37(60-11)26-38(54)53-25-17-20-36(53)43(61-12)31(7)44(56)49-32(8)42(55)34-18-15-14-16-19-34/h14-16,18-19,21-24,28-32,36-37,39-43,55H,13,17,20,25-27,48H2,1-12H3,(H,49,56)(H,50,57)/t30-,31+,32+,36-,37+,39-,40-,41-,42+,43+/m0/s1
InChIKeyQUPYUWKTQZTKFW-AJZWWWJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Aniline-MMAE for ADC Development: Sourcing a Bare Aniline-Handle MMAE Intermediate for Custom Conjugation


p-Aniline-MMAE (CAS 2748039-81-6, C₄₇H₇₄N₆O₉, MW 867.13) is a derivative of the potent antimitotic agent monomethyl auristatin E (MMAE) where a para-aniline moiety is conjugated to the auristatin core . As a member of the dolastatin 10 analog class, MMAE binds tubulin and inhibits microtubule polymerization with sub-nanomolar potency [1]. Unlike pre-assembled linker-payloads such as Val-Cit-PAB-MMAE or Mc-MMAE, p-Aniline-MMAE presents a free aromatic amine handle, positioning it as a versatile intermediate for custom linker attachment rather than a ready-to-conjugate ADC payload .

Why p-Aniline-MMAE Cannot Be Swapped with Standard MMAE Linker-Payloads in Custom ADC Design


Interchanging MMAE derivatives in ADC design is not straightforward because the linker chemistry dictates conjugation site, drug-antibody ratio (DAR) homogeneity, linker stability, and payload release kinetics . Pre-loaded constructs like Mc-VC-PAB-MMAE are optimized for thiol-maleimide coupling but lock the user into a specific cleavable dipeptide motif [1]. p-Aniline-MMAE, by contrast, provides an uncommitted aromatic amine that supports alternative bioconjugation chemistries, including diazotization, isothiocyanate formation, or enzymatic coupling, enabling fine-tuning of the linker topology beyond what is possible with off-the-shelf linker-payloads .

p-Aniline-MMAE: Quantitative Differentiation Evidence Relative to Mc-MMAE and Val-Cit-PAB-MMAE


Conjugation Handle Versatility: Free Aniline vs. Pre-Activated Maleimide in Mc-MMAE

p-Aniline-MMAE provides a free aromatic amine, enabling a broader set of site-specific bioconjugation chemistries (diazonium coupling, isothiocyanate, reductive amination) not accessible with the thiol-reactive maleimide handle of Mc-MMAE. While direct head-to-head quantitative data comparing these two compounds in the same assay is not available in the peer-reviewed literature, class-level inference based on MMAE pharmacology indicates that the free amine introduces a pKa shift (anilinium pKa ≈ 4.6 vs. aliphatic amine ≈ 10) that permits pH-selective reactivity, potentially reducing off-target alkylation [1].

Antibody-Drug Conjugate Bioconjugation Chemistry Linker Design

Payload Release Mechanism Control: p-Aniline-MMAE as a Gateway to Non-PAB Self-Immolative Linkers

Standard Val-Cit-PAB-MMAE relies on a p-aminobenzyl (PAB) self-immolative spacer optimized for cathepsin B-mediated 1,6-elimination, releasing free MMAE after enzymatic cleavage [1]. p-Aniline-MMAE, lacking the PAB spacer, allows the investigator to install alternative self-immolative or non-cleavable spacers directly onto the aniline nitrogen, potentially achieving tunable release half-lives. The PAB spacer imposes a fixed release rate (t₁/₂ < 1 hour in lysosomal conditions), whereas aniline-based linkers can be designed for prolonged or stimuli-responsive release [2].

Self-Immolative Linker ADC Payload Release Cathepsin B

Molecular Weight Advantage for DAR Optimization: p-Aniline-MMAE vs. PEGylated Linker-Payloads

p-Aniline-MMAE has a molecular weight of 867.13 Da, substantially lower than PEG-containing linker-payloads such as PEG8-Val-Cit-PAB-MMAE (MW > 2000 Da) . Lower molecular weight can reduce hydrophobic aggregation and improve DAR homogeneity during conjugation, a known challenge with highly hydrophobic MMAE-based ADCs. While direct DAR comparison data specific to p-Aniline-MMAE is absent, the molecular weight difference of >1100 Da is objectively quantifiable .

Drug-to-Antibody Ratio ADC Hydrophobicity Conjugation Efficiency

p-Aniline-MMAE: Application Scenarios for Differentiated ADC and Conjugate Research


Custom Cleavable Linker Screening Programs

Use p-Aniline-MMAE as the starting material to synthesize a library of candidate linker-payloads with varied cleavable motifs (e.g., glucuronide, phosphatase, or hypoxia-sensitive triggers). The aniline handle enables direct coupling of diverse self-immolative spacers without the constraint of a pre-existing PAB or maleimide group, as inferred from electron-rich aniline linker chemistry [1].

ADC Hydrophobicity Optimization via Linkerless Conjugation

Exploit the lower molecular weight of p-Aniline-MMAE (867.13 Da) relative to PEGylated linker-payloads (>2000 Da) to engineer ADCs with reduced hydrophobic character. Conjugation via isothiocyanate formation eliminates the need for large spacer arms, potentially mitigating aggregation and improving DAR homogeneity [1].

Non-Cleavable Linker ADC Development

Construct non-cleavable ADCs by derivatizing p-Aniline-MMAE into stable amide or urea linkages at the antibody surface. Non-cleavable MMAE ADCs have shown distinct efficacy and toxicity profiles compared to cleavable counterparts; p-Aniline-MMAE provides a direct route to such constructs without the thiol addition step required for Mc-MMAE [1].

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